5-Fluoro-2-hydroxy-3-methylbenzaldehyde (CAS: 704884-74-2), also known as 5-fluoro-3-methylsalicylaldehyde, is a highly specialized, dual-substituted fluorinated building block essential for advanced organic synthesis and coordination chemistry. Characterized by the synergistic presence of an electron-withdrawing fluorine atom at the 5-position and a sterically demanding, lipophilic methyl group at the 3-position on a salicylaldehyde core, this compound offers a uniquely tuned electronic push-pull environment. In industrial and academic procurement, it is primarily sourced as a premium precursor for the synthesis of high-performance Schiff base ligands, organometallic precatalysts (such as Pd(II) complexes for cross-coupling), and potent pharmaceutical intermediates, including acetylcholinesterase (AChE) inhibitors and PARP-1 modulators [1].
Substituting 5-fluoro-2-hydroxy-3-methylbenzaldehyde with cheaper, more common analogs like unsubstituted salicylaldehyde, 5-fluorosalicylaldehyde, or 3-methylsalicylaldehyde fundamentally compromises downstream application performance. The exact dual-substitution pattern is not merely cosmetic; it strictly dictates the lipophilicity, metal coordination geometry, and electronic density of the resulting molecules [1]. In drug discovery, omitting the 3-methyl group reduces the membrane permeability and steric fit of the derivative, while lacking the 5-fluoro group drastically decreases target binding affinity (e.g., in nanomolar AChE inhibition). In organometallic catalysis, generic analogs fail to provide the precise electronic tuning required at the coordinated metal center (such as Pd, Cu, or Ni), resulting in lower catalytic turnover frequencies, reduced complex stability in green solvents, and weaker antimicrobial efficacy in metallo-antibiotics [2].
When utilized as a precursor to synthesize Schiff base derivatives of tacrine, 5-fluoro-2-hydroxy-3-methylbenzaldehyde yields highly potent reversible inhibitors of acetylcholinesterase (AChE). The specific combination of the electron-withdrawing 5-fluoro group and the lipophilic 3-methyl group on the salicylaldehyde core significantly enhances enzyme-binding affinity compared to the standard tacrine baseline, making it the most potent inhibitor among tested analogs [1].
| Evidence Dimension | AChE Inhibition Potency (IC50) |
| Target Compound Data | 22.1 ± 1.11 nM (for the 5-F, 3-Me tacrine derivative) |
| Comparator Or Baseline | 34.1 nM (Tacrine baseline) |
| Quantified Difference | ~35% improvement in inhibitory potency (IC50 reduction) |
| Conditions | Spectrophotometric Ellman method, water-soluble reversible inhibition assay |
For pharmaceutical procurement, this compound represents a structurally optimized building block that directly translates to superior nanomolar target engagement in anti-Alzheimer's drug development compared to unsubstituted or mono-substituted analogs.
5-Fluoro-2-hydroxy-3-methylbenzaldehyde serves as a superior ligand precursor for synthesizing α-N-heterocyclic thiosemicarbazone transition metal (Cu, Ni, Ag) complexes. The dual substitution pattern provides a critical balance of electron withdrawal (5-F) and steric bulk/lipophilicity (3-Me), which drives enhanced membrane penetration and susceptibility in Gram-negative strains compared to unsubstituted salicylaldehyde complexes [1].
| Evidence Dimension | Antimicrobial Susceptibility (Gram-negative strains) |
| Target Compound Data | High susceptibility and broad inhibition zones for Cu/Ni/Ag complexes |
| Comparator Or Baseline | Unsubstituted salicylaldehyde complexes |
| Quantified Difference | Stronger antifungal and antibacterial effects driven by the specific 5-F/3-Me electronegativity and lipophilicity profile |
| Conditions | In vitro disk diffusion/MIC assays against selected pathogens (e.g., E. coli, P. aeruginosa) |
Buyers sourcing ligands for metallo-antibiotic discovery should prioritize this compound to maximize the lipophilicity-driven cellular uptake of the resulting transition metal complexes.
Schiff bases derived from the condensation of 4-aminoantipyrine with 5-fluoro-2-hydroxy-3-methylbenzaldehyde demonstrate exceptional utility as both precatalysts and diagnostic materials. In organometallic synthesis, the resulting Pd(II) complexes remain stable under aerobic conditions in green solvents (ethanol) during Suzuki-Miyaura cross-coupling. Furthermore, these derivatives enable high-sensitivity glucose biosensor designs and self-activating DNA cleavage at low concentrations [1].
| Evidence Dimension | Precatalyst and Biosensor Stability |
| Target Compound Data | Stable Pd(II) complexation; active DNA cleavage at 125 μM |
| Comparator Or Baseline | Standard 4-aminoantipyrine or unsubstituted salicylaldehyde derivatives |
| Quantified Difference | Enables low-catalyst-loading cross-coupling in air/EtOH and complete DNA degradation without external oxidants |
| Conditions | Suzuki-Miyaura cross-coupling in EtOH at reflux; modified carbon paste electrodes for H2O2 sensing |
This compound provides dual-use value for industrial buyers, offering robust stability for green-chemistry catalytic cross-coupling and high sensitivity for electrochemical biosensor manufacturing.
This compound is the right choice for the synthesis of multitarget anti-Alzheimer's agents and related active pharmaceutical ingredients (APIs). As demonstrated by its use in tacrine-Schiff base derivatives, the specific 5-fluoro and 3-methyl substitution pattern is critical for achieving nanomolar target engagement and superior acetylcholinesterase (AChE) inhibition compared to unsubstituted baselines [1].
Procurement is highly recommended for researchers synthesizing Cu(II), Ni(II), and Ag(I) thiosemicarbazone complexes targeting Gram-negative bacteria. The compound's unique ability to tune the lipophilicity and electron density of the resulting metal complexes directly enhances pathogen membrane penetration, outperforming generic salicylaldehyde ligands [2].
Industrial buyers sourcing precursors for robust catalytic systems should utilize this compound to generate stable Pd(II) precatalysts. The tuned electronic environment provided by the 5-F/3-Me motif allows these catalysts to perform efficient Suzuki-Miyaura cross-coupling reactions under aerobic conditions using environmentally benign solvents like ethanol [3].
The compound is highly suitable for integration into modified carbon paste electrodes for high-sensitivity diagnostic devices. When condensed with 4-aminoantipyrine, the resulting derivatives offer exceptional stability and sensitivity for glucose and H2O2 detection, making it an ideal precursor for advanced biosensor formulations [3].
Corrosive;Irritant